1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one
Overview
Description
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one, also known as BFE, is a synthetic chemical compound used in scientific experiments as a research tool. It has a molecular formula of C13H15BrFNO2 and a molecular weight of 316.17 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one consists of a piperidin-4-one ring attached to a bromo-fluorophenoxy group via an ethyl linker .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Studies on nucleophilic aromatic substitution reactions, such as the work by Pietra and Vitali (1972), discuss the reaction mechanisms involving piperidine and nitro-group substituted aromatic compounds. Such reactions are fundamental in organic synthesis, suggesting potential utility in synthesizing complex molecules or modifying the chemical structure of "1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one" for various applications, including medicinal chemistry and material science Pietra & Vitali, 1972.
Ligands for D2-like Receptors
Research on arylcycloalkylamines, exemplified by Sikazwe et al. (2009), investigates the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. This indicates potential research applications in developing new therapeutic agents targeting neurological disorders Sikazwe et al., 2009.
Synthesis of Intermediates for Pharmaceutical Compounds
The practical synthesis of 2-Fluoro-4-bromobiphenyl, as described by Qiu et al. (2009), is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the potential application of "1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one" in the synthesis of key intermediates for pharmaceutical compounds, showcasing its relevance in drug development and synthesis Qiu et al., 2009.
Fluorescent Chemosensors
Research on fluorescent chemosensors, such as the work by Roy (2021), explores the development of chemosensors for detecting a wide range of analytes. The structural features of "1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one" could potentially make it a candidate for modification into a fluorescent chemosensor, contributing to environmental monitoring, biomedical diagnostics, and chemical sensing Roy, 2021.
properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGFJQRTJRKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215041 | |
Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-one | |
CAS RN |
1704082-70-1 | |
Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704082-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 1-[2-(4-bromo-2-fluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.